7H-Imidazo[4,5-g][1,3]benzothiazole
Description
Properties
CAS No. |
19566-07-5 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
7H-imidazo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-2,4H,3H2 |
InChI Key |
IWVBGTNYKFDBHD-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=C(C2=N1)SC=N3 |
Synonyms |
7H-Imidazo[4,5-g]benzothiazole(8CI) |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization with Ethyl 2-Chloro-3-Oxobutanoate
A widely employed method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of sodium hydride (NaH) as a base. The reaction proceeds in 1,4-dioxane under reflux conditions (120–130°C) for 8–12 hours, yielding 7H-Imidazo[4,5-g][1,benzothiazole with a reported efficiency of 68–72%. The mechanism involves deprotonation of the amine group by NaH, followed by nucleophilic attack on the carbonyl carbon of the chlorooxobutanoate. Subsequent intramolecular cyclization eliminates ethanol, forming the imidazole ring.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | <100°C: <30% |
| Reaction Time | 8–12 hours | >15h: Decomposition |
| Solvent Polarity | 1,4-Dioxane (ε=2.2) | Lower ε: Slower kinetics |
| Base Equivalents | 1.2–1.5 eq NaH | Excess: Side reactions |
The use of polar aprotic solvents like dimethylformamide (DMF) has been explored but results in reduced yields (45–50%) due to competing hydrolysis.
Ultrasonic Irradiation-Assisted Synthesis
Ultrasonic irradiation significantly enhances reaction kinetics in the condensation of 2-aminothiophenol with aromatic aldehydes. For example, reacting 2-aminothiophenol with 4-nitrobenzaldehyde under ultrasound (40 kHz, 300 W) in ethanol at 60°C for 90 minutes achieves yields of 85–88%, compared to 62% under conventional heating. The cavitation effect reduces activation energy, promoting faster imine formation and cyclization.
Advantages Over Conventional Methods:
-
Time Reduction: 90 minutes vs. 6–8 hours.
-
Yield Improvement: 26% average increase.
-
Selectivity: Minimal byproducts due to controlled energy input.
This method is particularly effective for electron-deficient aldehydes, where traditional heating struggles with sluggish reactivity.
Functionalization of Imidazo-Benzothiazole Intermediates
Halogenation and Cross-Coupling Strategies
Post-cyclization functionalization often introduces substituents at the C-5 and C-7 positions. Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively targets the C-5 position, enabling subsequent Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling of 5-bromo-7H-imidazo[4,5-g][1,benzothiazole with phenylboronic acid yields 5-aryl derivatives with 75–80% efficiency.
Catalytic System Optimization:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | DME/H₂O | 65 |
| Pd(OAc)₂ | SPhos | Toluene | 78 |
| PdCl₂(dppf) | Xantphos | DMF | 72 |
Reductive Amination for N-Functionalization
The N-3 position of the imidazole ring undergoes reductive amination with aldehydes and ketones. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, 7H-imidazo[4,5-g][1,benzothiazole reacts with formaldehyde to produce N-methylated derivatives in 83% yield. This method preserves the benzothiazole sulfur atom’s oxidation state, unlike harsher alkylating agents.
Advanced Catalytic Approaches
Transition Metal-Catalyzed Dehydrogenative Coupling
Recent work employs iridium catalysts for dehydrogenative coupling between 2-aminobenzothiazoles and alcohols. Using [Cp*IrCl₂]₂ (2 mol%) and cesium carbonate in toluene at 150°C, the reaction forms the imidazo ring via successive β-hydride elimination and C–N bond formation. This atom-economical approach avoids stoichiometric oxidants, achieving 70–75% yields.
Mechanistic Insights:
-
Oxidative Addition: Ir(III) activates the alcohol’s O–H bond.
-
β-Hydride Elimination: Generates an aldehyde intermediate.
-
Condensation: Aldehyde reacts with 2-aminobenzothiazole to form an imine.
-
Cyclization: Ir catalyst facilitates intramolecular C–N coupling.
Photoredox Catalysis for Late-Stage Modification
Visible-light-driven photoredox catalysis enables C–H functionalization under mild conditions. With Ru(bpy)₃Cl₂ (1 mol%) and blue LEDs, 7H-imidazo[4,5-g]benzothiazole undergoes trifluoromethylation using Togni’s reagent (CF₃SO₂Na) in acetonitrile, affording 5-CF₃ derivatives in 68% yield. This method circumvents the need for directing groups or high temperatures.
Green Chemistry and Solvent Optimization
Aqueous-Phase Synthesis
Water-mediated reactions reduce environmental impact without compromising efficiency. A microwave-assisted protocol in H₂O/ethanol (3:1) at 140°C for 20 minutes achieves 80% yield by accelerating imine formation through dielectric heating. The addition of β-cyclodextrin (10 mol%) as a supramolecular catalyst enhances solubility and regioselectivity.
Solvent Comparison:
| Solvent System | Yield (%) | Reaction Time |
|---|---|---|
| H₂O/EtOH | 80 | 20 min |
| DMF | 72 | 45 min |
| THF | 58 | 60 min |
Ionic Liquid-Promoted Cyclization
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvent-catalysts. At 100°C, the cyclization of 2-aminobenzothiazole with α-keto esters proceeds with 88% yield, attributed to the ionic liquid’s ability to stabilize charged intermediates. The solvent is recyclable for up to five cycles with <5% yield loss.
Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key NMR signals include:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92–7.85 (m, 2H, benzothiazole-H), 3.78 (s, 2H, CH₂).
-
¹³C NMR: 156.8 ppm (C=N), 142.5 ppm (C-S).
X-ray crystallography reveals a planar fused-ring system with a dihedral angle of 2.3° between imidazole and benzothiazole planes.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) detects impurities at levels <0.1%. Retention times correlate with logP values:
| Derivative | logP | Retention Time (min) |
|---|---|---|
| Parent Compound | 2.1 | 12.3 |
| 5-Bromo | 2.8 | 15.7 |
| N-Methyl | 1.9 | 11.8 |
Q & A
Q. What are the primary synthetic routes for 7H-Imidazo[4,5-g][1,3]benzothiazole derivatives, and how do reaction conditions influence product selectivity?
The Jacobson oxidation method is a key synthetic route. For example, 2-(2-thienyl)-6-methyl-6H-imidazo[4,5-g][1,3]benzothiazole was synthesized by oxidizing N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide with potassium permanganate in an alkaline medium . Electrophilic substitutions (e.g., nitration, bromination) occur selectively at the thiophene ring’s 5-position, while nucleophilic substitutions target the imidazole ring. Reaction conditions such as solvent choice (e.g., benzene for quaternization with methyl iodide) and stoichiometry critically impact regioselectivity .
Q. How can structural characterization of this compound derivatives be optimized using crystallographic and spectroscopic techniques?
X-ray crystallography is essential for resolving dihedral angles and π-π stacking interactions. For instance, a related benzothiazole-triazole hybrid exhibited dihedral angles of 5.59° and 2.45° between fused rings, with intermolecular C–H···N hydrogen bonds stabilizing the crystal lattice . Spectroscopic methods like H/C NMR and IR complement crystallography by confirming functional groups and substitution patterns.
Q. What are the dominant reactivity patterns of the imidazo-benzothiazole core in electrophilic and nucleophilic environments?
Electrophilic substitutions (e.g., sulfonation, acylation) favor the electron-rich thiophene or benzene rings, while nucleophilic agents (e.g., amines) target the imidazole’s nitrogen atoms. For example, quaternization with methyl iodide proceeds efficiently in benzene, but Chichibabin amination with sodium amide in xylene may fail due to competing side reactions .
Advanced Research Questions
Q. How can catalytic strategies improve the atom economy of synthesizing imidazo-benzothiazole derivatives?
Coinage metal catalysts (e.g., gold) enable atom-economic cyclization of 2-alkynylthioimidazoles to 7H-imidazo[2,1-b][1,3]thiazines. This approach minimizes waste and enhances selectivity compared to halogen-initiated cyclizations, which often suffer from poor regiocontrol .
Q. What methodologies address contradictions in reported biological activities of imidazo-benzothiazole derivatives?
Divergent bioactivity data (e.g., antitumor vs. antiviral effects) may arise from substituent-dependent interactions. For example, sulfonyl and fluorophenyl groups enhance binding to enzymes like HIV-1 protease or tyrosine kinases . Structure-activity relationship (SAR) studies using molecular docking and in vitro assays (e.g., cytotoxicity on T47D breast cancer cells ) can resolve discrepancies.
Q. How do π-π stacking and hydrogen-bonding interactions influence the pharmacological properties of imidazo-benzothiazole hybrids?
Crystal packing analyses reveal that π-π interactions between triazole and benzene rings (e.g., centroid distances of 3.56–3.75 Å) and C–H···π bonds (3.58 Å) enhance structural stability, which correlates with improved bioavailability and target binding .
Q. What experimental designs mitigate challenges in synthesizing halogenated imidazo-benzothiazole derivatives?
Halogenation efficiency depends on directing groups and solvent polarity. For example, bromination of this compound derivatives requires careful control of electrophile concentration to avoid over-substitution . Alternative routes, such as Suzuki-Miyaura coupling, can introduce halogens post-cyclization with higher precision .
Methodological Recommendations
- Synthesis Optimization : Use Jacobson oxidation for core structure formation and gold catalysis for fused-ring systems .
- Structural Analysis : Combine XRD for lattice interactions with NMR/IR for functional group validation .
- Bioactivity Testing : Employ apoptosis assays (e.g., acridine orange/ethidium bromide staining ) and enzyme inhibition studies .
- Computational Tools : Apply molecular docking to predict binding modes and SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
